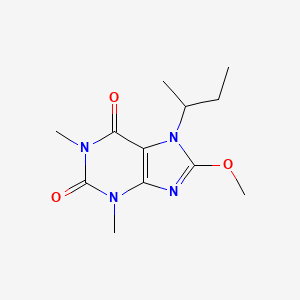
N-(2,3-dimethoxybenzyl)-1H-indazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethoxybenzyl)-1H-indazol-5-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indazole derivatives and is synthesized through various methods.
Mechanism of Action
The mechanism of action of N-(2,3-dimethoxybenzyl)-1H-indazol-5-amine is not fully understood. However, it has been found to inhibit the activity of various enzymes and proteins that play a role in cancer cell growth and inflammation. It has also been found to have antioxidant properties, which may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that N-(2,3-dimethoxybenzyl)-1H-indazol-5-amine has various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2, which plays a role in inflammation. It has also been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, N-(2,3-dimethoxybenzyl)-1H-indazol-5-amine has been found to have antioxidant properties, which may contribute to its potential therapeutic effects in neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,3-dimethoxybenzyl)-1H-indazol-5-amine in lab experiments is that it has shown promising results in various scientific research applications. Additionally, it is relatively easy to synthesize and has a high purity level. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to optimize its potential therapeutic effects.
Future Directions
There are several future directions for the research of N-(2,3-dimethoxybenzyl)-1H-indazol-5-amine. One direction is to further study its potential therapeutic effects in cancer therapy, as it has shown promising results in inhibiting the growth of cancer cells. Another direction is to study its potential use in treating other inflammatory diseases, such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action and optimize its potential therapeutic effects in neurological disorders. Overall, N-(2,3-dimethoxybenzyl)-1H-indazol-5-amine has the potential to be a valuable tool in scientific research and may have significant therapeutic applications in the future.
Synthesis Methods
The synthesis of N-(2,3-dimethoxybenzyl)-1H-indazol-5-amine involves the reaction between 2,3-dimethoxybenzylamine and 5-bromoindazole in the presence of a palladium catalyst. The reaction occurs through a Suzuki coupling reaction, resulting in the formation of the desired compound. Other methods of synthesis include the use of copper-catalyzed azide-alkyne cycloaddition and palladium-catalyzed amination.
Scientific Research Applications
N-(2,3-dimethoxybenzyl)-1H-indazol-5-amine has shown promising results in various scientific research applications. It has been studied for its potential use in cancer therapy, as it has been found to inhibit the growth of cancer cells. It has also been studied for its potential use in treating inflammatory diseases, as it has been found to have anti-inflammatory properties. Additionally, N-(2,3-dimethoxybenzyl)-1H-indazol-5-amine has been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-1H-indazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-20-15-5-3-4-11(16(15)21-2)9-17-13-6-7-14-12(8-13)10-18-19-14/h3-8,10,17H,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGCKBDDQAEABY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC2=CC3=C(C=C2)NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,3-dimethoxyphenyl)methyl]-1H-indazol-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(dipropylamino)methyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5233057.png)
![2-[2-(4-chlorophenyl)-3-oxo-3-phenylpropyl]cyclopentanone](/img/structure/B5233058.png)
amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5233062.png)
![diethyl [3-(4-methoxyphenoxy)propyl]malonate](/img/structure/B5233064.png)
![2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B5233084.png)


![2-(1H-benzimidazol-1-ylmethyl)-N-methyl-N-[2-(4-methylphenoxy)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5233110.png)
![1-(isobutyrylthio)-4,4,8-trimethyl-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium chloride](/img/structure/B5233121.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5233134.png)
![2-(4-chlorophenoxy)-N-isopropyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5233135.png)

![sec-butyl 4-[4-(acetyloxy)phenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5233149.png)